molecular formula C16H21NO B4685194 1-{[butyl(methyl)amino]methyl}-2-naphthol

1-{[butyl(methyl)amino]methyl}-2-naphthol

Cat. No. B4685194
M. Wt: 243.34 g/mol
InChI Key: GKCZVBZHDHBWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[Butyl(methyl)amino]methyl}-2-naphthol, also known as BMAN, is a chemical compound that has been widely studied for its potential applications in scientific research. BMAN is a naphthol derivative that has been synthesized using various methods, and its mechanism of action has been investigated extensively. In

Mechanism of Action

The mechanism of action of 1-{[butyl(methyl)amino]methyl}-2-naphthol varies depending on its application. As a fluorescent probe for metal ions, this compound chelates with metal ions and undergoes a fluorescence enhancement or quenching, depending on the metal ion concentration. As a substrate for enzymes, this compound is hydrolyzed by the enzymes, resulting in a change in color or fluorescence. As a potential therapeutic agent, this compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of enzymes, such as alkaline phosphatase and β-galactosidase, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can cross the blood-brain barrier and inhibit the activity of acetylcholinesterase and butyrylcholinesterase in the brain, which are involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-{[butyl(methyl)amino]methyl}-2-naphthol has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions and enzymes, its low toxicity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential interference with other fluorescent probes and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for 1-{[butyl(methyl)amino]methyl}-2-naphthol research, including the development of new synthesis methods to improve the yield and purity of this compound, the investigation of the mechanism of action of this compound in different applications, the exploration of the potential therapeutic applications of this compound in other neurological disorders, and the development of new fluorescent probes and substrates based on the structure of this compound.
Conclusion
In conclusion, this compound is a naphthol derivative that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated extensively. This compound has been shown to have various scientific research applications, including the detection of metal ions and enzymes, and the potential therapeutic applications in cancer and Alzheimer's disease. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research.

Scientific Research Applications

1-{[butyl(methyl)amino]methyl}-2-naphthol has been studied extensively in scientific research due to its potential applications in various fields. This compound has been investigated as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. This compound has also been used as a chromogenic and fluorogenic substrate for the detection of enzymes, such as alkaline phosphatase and β-galactosidase, in biochemical assays. Furthermore, this compound has been studied as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

1-[[butyl(methyl)amino]methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-3-4-11-17(2)12-15-14-8-6-5-7-13(14)9-10-16(15)18/h5-10,18H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCZVBZHDHBWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-{[butyl(methyl)amino]methyl}-2-naphthol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{[butyl(methyl)amino]methyl}-2-naphthol
Reactant of Route 3
Reactant of Route 3
1-{[butyl(methyl)amino]methyl}-2-naphthol
Reactant of Route 4
Reactant of Route 4
1-{[butyl(methyl)amino]methyl}-2-naphthol
Reactant of Route 5
Reactant of Route 5
1-{[butyl(methyl)amino]methyl}-2-naphthol
Reactant of Route 6
Reactant of Route 6
1-{[butyl(methyl)amino]methyl}-2-naphthol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.